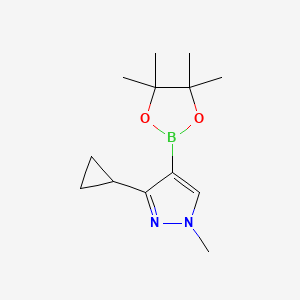

3-cyclopropyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Vue d'ensemble

Description

3-Cyclopropyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronic acid derivative with a pyrazole core

Synthetic Routes and Reaction Conditions:

Boronic Acid Derivatives Synthesis: The compound can be synthesized through the reaction of 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole with cyclopropyl bromide in the presence of a palladium catalyst.

Industrial Production Methods: Large-scale synthesis involves optimizing reaction conditions such as temperature, pressure, and solvent choice to achieve high yield and purity.

Types of Reactions:

Oxidation: The boronic acid group can be oxidized to form boronic esters.

Reduction: Reduction reactions can be performed to convert the boronic acid to boronic esters or boronic acids.

Substitution Reactions: The pyrazole ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.

Major Products Formed:

Boronic Esters: Formed through oxidation reactions.

Reduced Boronic Acids: Resulting from reduction reactions.

Substituted Pyrazoles: Resulting from nucleophilic substitution reactions.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial and Antitumor Activities

Recent studies have highlighted the compound's potential as an antimicrobial and antitumor agent. Pyrazole derivatives have been synthesized and evaluated for their biological activities. For instance, a series of pyrazolo[1,5-a]pyrimidine derivatives demonstrated promising antibacterial and antifungal properties, as well as significant antitumor activity against various human cancer cell lines including MCF-7 and HepG-2 . The incorporation of the dioxaborolane moiety enhances the compound's efficacy due to its ability to form stable complexes with biological targets.

Mechanism of Action

The mechanism of action for pyrazole derivatives often involves the inhibition of key enzymes or receptors associated with disease processes. For example, pyrazole compounds have shown inhibitory effects on monoamine oxidases (MAOs), leading to increased levels of neurotransmitters that can improve mood and cognitive function . Moreover, compounds containing electron-donating groups exhibit enhanced anti-inflammatory activities .

Agrochemicals

Pesticidal Properties

The structural characteristics of 3-cyclopropyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole suggest potential applications in agrochemicals. Pyrazole derivatives are known for their effectiveness as herbicides and insecticides. The introduction of the dioxaborolane group may enhance the stability and bioavailability of these compounds in agricultural settings.

Material Science

Polymer Chemistry

The unique properties of this compound make it a candidate for use in polymer chemistry. Its ability to form cross-links can be utilized in the development of advanced materials with improved mechanical properties. Research into its application in creating boron-containing polymers is ongoing.

Case Studies

Mécanisme D'action

The compound exerts its effects through the boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in biological systems where it can inhibit enzymes or modulate biological pathways.

Molecular Targets and Pathways Involved:

Enzyme Inhibition: Targets enzymes involved in metabolic pathways.

Biological Pathways: Modulates pathways related to cell signaling and regulation.

Comparaison Avec Des Composés Similaires

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Similar core structure but lacks the cyclopropyl group.

3-Cyclopropyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar boronic acid derivative but with a pyridine core instead of pyrazole.

Uniqueness:

The presence of the cyclopropyl group in the pyrazole ring enhances the compound's stability and reactivity, making it distinct from other boronic acid derivatives.

Activité Biologique

3-Cyclopropyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 298.19 g/mol. Its structure features a cyclopropyl group and a dioxaborolane moiety, which are thought to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Cannabinoid Receptors : Research has indicated that compounds with similar structures exhibit significant affinity for cannabinoid receptors (CB1 and CB2). For example, analogs containing cyclopropyl groups have shown potent activity in modulating these receptors .

- Kinase Inhibition : The presence of the pyrazole ring suggests potential kinase inhibitory activity. Compounds in this class have been studied for their ability to inhibit kinases involved in cancer progression .

Pharmacological Studies

Several studies have elucidated the pharmacological profile of pyrazole derivatives:

- Anti-inflammatory Activity : Compounds similar to this compound have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines .

- Antiparasitic Activity : Some pyrazole derivatives have been tested for their efficacy against malaria parasites. Modifications on the pyrazole structure significantly influenced their potency against Plasmodium falciparum .

- Metabolic Stability : The metabolic stability of these compounds has been assessed using human liver microsomes to predict their pharmacokinetic profiles. Enhancements in solubility and stability were observed with certain structural modifications .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 298.19 g/mol |

| CAS Number | 1904650-82-3 |

| Solubility | Variable (dependent on structure) |

| Biological Targets | CB1/CB2 receptors; Kinases |

Case Study 1: Cannabinoid Receptor Modulation

In a study evaluating the effects of cyclopropyl-containing pyrazoles on cannabinoid receptors, it was found that these compounds exhibited high affinity for CB1 receptors and showed potential for therapeutic applications in treating pain and inflammation.

Case Study 2: Antimalarial Efficacy

A series of pyrazole derivatives were tested against Plasmodium falciparum in vitro. The results indicated that specific modifications increased potency significantly (EC50 values as low as 0.025 µM), suggesting a promising avenue for antimalarial drug development .

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester group facilitates palladium-catalyzed cross-coupling reactions, enabling aryl-aryl bond formation.

Mechanism :

The reaction proceeds via oxidative addition of an aryl halide to Pd(0), transmetallation with the boronate ester, and reductive elimination to form the biaryl product .

Example Reaction :

| Reagents | Conditions | Yield | Source |

|---|---|---|---|

| XPhos Pd G2, K₃PO₄, dioxane/water | 80°C, nitrogen atmosphere, 16 hours | 25.6% |

In a representative protocol, the compound reacts with 2-fluoro-3-bromobenzamide under microwave-assisted conditions to yield N-(1-cyclobutyl-1H-pyrazol-4-yl)-2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)benzamide .

Oxidation of the Boronate Ester

The dioxaborolane group can be oxidized to a boronic acid under controlled conditions.

Reaction Pathway :

Conditions :

-

Oxidants: Hydrogen peroxide (H₂O₂) in acetic acid.

-

Temperature: Room temperature to 50°C.

This transformation is critical for subsequent functionalization, as boronic acids are more reactive in certain coupling reactions.

Alkylation and Functionalization

While the N-methyl group limits alkylation at the pyrazole nitrogen, the boronate group can undergo transmetallation or participate in electrophilic substitutions.

Example :

-

Mitsunobu Reaction : Triphenylphosphine and diethyl azodicarboxylate (DEAD) mediate alkylation of hydroxyl-containing substrates, though direct examples for this compound are not documented.

Protodeboronation

Under acidic conditions, the boronate group may undergo protodeboronation, replacing boron with hydrogen.

Conditions :

Stability and Side Reactions

Hydrolysis :

The dioxaborolane group is susceptible to hydrolysis in protic solvents, necessitating anhydrous conditions during reactions .

Thermal Stability :

Decomposition occurs above 150°C, requiring temperature control during synthesis.

Propriétés

IUPAC Name |

3-cyclopropyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BN2O2/c1-12(2)13(3,4)18-14(17-12)10-8-16(5)15-11(10)9-6-7-9/h8-9H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBAKARDWOWAFTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C3CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257637-82-3 | |

| Record name | 3-cyclopropyl-1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.